molecular formula C16H36N+ B14652113 N-Methyl-N,N-dipentylpentan-1-aminium CAS No. 45200-25-7

N-Methyl-N,N-dipentylpentan-1-aminium

Cat. No.: B14652113
CAS No.: 45200-25-7
M. Wt: 242.46 g/mol
InChI Key: NDNHNDHVEAHYRC-UHFFFAOYSA-N
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Description

N-Methyl-N,N-dipentylpentan-1-aminium bromide (CAS No. 37026-88-3) is a quaternary ammonium salt with the molecular formula C₁₆H₃₆N⁺·Br⁻ and a molecular weight of 322.37 g/mol . Its structure consists of a central nitrogen atom bonded to:

  • One methyl group (-CH₃),
  • Two pentyl chains (-C₅H₁₁),
  • One pentan-1-aminium group (-CH₂CH₂CH₂CH₂CH₂NH⁺).

The bromide counterion enhances its solubility in polar solvents. This compound is primarily used as a phase-transfer catalyst and surfactant due to its amphiphilic nature, which facilitates reactions between immiscible phases .

Properties

CAS No.

45200-25-7

Molecular Formula

C16H36N+

Molecular Weight

242.46 g/mol

IUPAC Name

methyl(tripentyl)azanium

InChI

InChI=1S/C16H36N/c1-5-8-11-14-17(4,15-12-9-6-2)16-13-10-7-3/h5-16H2,1-4H3/q+1

InChI Key

NDNHNDHVEAHYRC-UHFFFAOYSA-N

Canonical SMILES

CCCCC[N+](C)(CCCCC)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N,N-dipentylpentan-1-aminium can be synthesized through a multi-step process involving the alkylation of tertiary amines. One common method involves the reaction of N,N-dipentylamine with an alkyl halide, such as methyl iodide, under basic conditions. The reaction proceeds as follows:

    N,N-Dipentylamine: reacts with in the presence of a base like .

  • The reaction mixture is heated to facilitate the alkylation process.
  • The product, this compound iodide, is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,N-dipentylpentan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary product is the corresponding amine.

    Substitution: The major products are quaternary ammonium salts with different halide ions.

Scientific Research Applications

N-Methyl-N,N-dipentylpentan-1-aminium has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and disinfectants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts

N-Methyl-N,N-dipentylpentan-1-aminium bromide vs. 1-Octanaminium, N-methyl-N,N-dioctyl- (CAS 22061-11-6)
Property This compound bromide 1-Octanaminium, N-methyl-N,N-dioctyl-
Molecular Formula C₁₆H₃₆N⁺·Br⁻ C₂₅H₅₄N⁺
Molecular Weight (g/mol) 322.37 368.70
Alkyl Chains Two pentyl, one methyl Two octyl, one methyl
Counterion Bromide Varies (often chloride)
Applications Phase-transfer catalysis, surfactants Surfactants, corrosion inhibitors
Key Difference Shorter alkyl chains improve water solubility Longer chains enhance hydrophobicity

The longer octyl chains in 1-Octanaminium, N-methyl-N,N-dioctyl- increase its hydrophobicity, making it more effective in nonpolar environments, such as corrosion inhibition . In contrast, the pentyl chains in the target compound balance solubility and surfactant activity .

Tertiary Amines

Triamylamine (Tri-pentylamine, CAS 621-77-2)
Property This compound bromide Triamylamine
Molecular Formula C₁₆H₃₆N⁺·Br⁻ C₁₅H₃₃N
Molecular Weight (g/mol) 322.37 227.43
Structure Quaternary ammonium Tertiary amine
Charge +1 (cationic) Neutral
Applications Surfactants, catalysis Solvent, organic synthesis

Triamylamine lacks a permanent charge, limiting its utility in polar reactions. However, it serves as a nonpolar solvent and intermediate in organic synthesis .

Didecylmethylamine (CAS 7396-58-9)
Property This compound bromide Didecylmethylamine
Molecular Formula C₁₆H₃₆N⁺·Br⁻ C₂₁H₄₅N
Molecular Weight (g/mol) 322.37 311.58
Structure Quaternary ammonium Tertiary amine
Charge +1 (cationic) Neutral
Applications Surfactants Biocide precursor

Didecylmethylamine ’s decyl chains provide strong hydrophobic interactions, making it a precursor for biocides. Its neutral charge limits its use in ionic environments .

Primary Amines

N-Methylamylamine (CAS 25419-06-1)
Property This compound bromide N-Methylamylamine
Molecular Formula C₁₆H₃₆N⁺·Br⁻ C₆H₁₅N
Molecular Weight (g/mol) 322.37 101.19
Structure Quaternary ammonium Primary amine
Charge +1 (cationic) Neutral
Applications Catalysis Pharmaceutical intermediate

N-Methylamylamine is a smaller, neutral molecule used in pharmaceuticals. Its lack of cationic charge reduces surfactant utility .

Key Research Findings

  • Solubility and Chain Length : Shorter alkyl chains (e.g., pentyl) improve water solubility, while longer chains (e.g., octyl) enhance lipid compatibility .
  • Counterion Effects : Bromide ions in the target compound increase solubility compared to chloride variants, critical for phase-transfer applications .
  • Antimicrobial Activity : Quaternary ammonium compounds with C12–C16 chains exhibit optimal antimicrobial efficacy, suggesting the target compound may have moderate activity .

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